molecular formula C19H19NO2 B4721023 Piperidine, 1-(o-benzoylbenzoyl)- CAS No. 31802-12-7

Piperidine, 1-(o-benzoylbenzoyl)-

Cat. No.: B4721023
CAS No.: 31802-12-7
M. Wt: 293.4 g/mol
InChI Key: FDSFGVBXPQHBHH-UHFFFAOYSA-N
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Description

Piperidine, 1-(o-benzoylbenzoyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. The compound 1-(o-benzoylbenzoyl)piperidine features a piperidine ring substituted with a benzoyl group at the nitrogen atom and an additional benzoyl group at the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-benzoylbenzoyl)piperidine typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of benzoyl chloride to introduce the second benzoyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of 1-(o-benzoylbenzoyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(o-benzoylbenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols or alkanes.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 1-(o-benzoylbenzoyl)piperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it a useful tool for probing biochemical pathways.

Medicine: In medicinal chemistry, 1-(o-benzoylbenzoyl)piperidine is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(o-benzoylbenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The benzoyl groups play a crucial role in binding to the active site of the target molecule, while the piperidine ring provides structural stability. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with various applications in pharmaceuticals and organic synthesis.

    Piperidine, 1-benzoyl-: A derivative with a single benzoyl group, used as an intermediate in organic synthesis.

    Piperidine, 1-(m-benzoylbenzoyl)-: A structural isomer with the benzoyl group at the meta position, exhibiting different reactivity and applications.

Uniqueness: 1-(o-benzoylbenzoyl)piperidine is unique due to the presence of two benzoyl groups, which confer distinct chemical and biological properties. The ortho substitution pattern enhances its ability to interact with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

phenyl-[2-(piperidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18(15-9-3-1-4-10-15)16-11-5-6-12-17(16)19(22)20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFGVBXPQHBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185670
Record name Piperidine, 1-(o-benzoylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31802-12-7
Record name Piperidine, 1-(o-benzoylbenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031802127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(o-benzoylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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